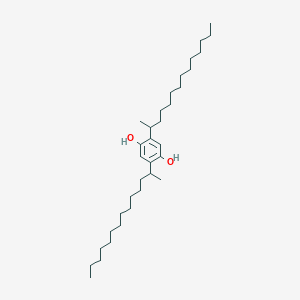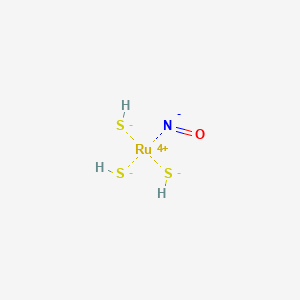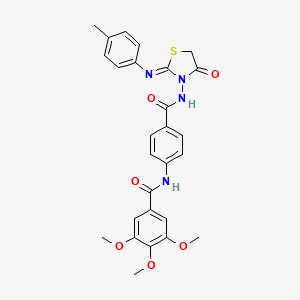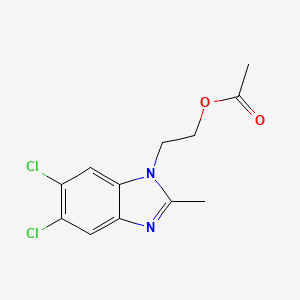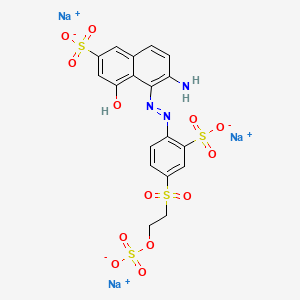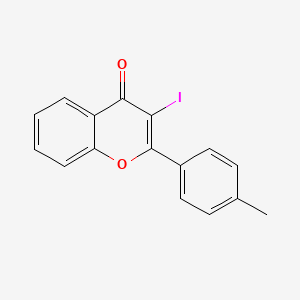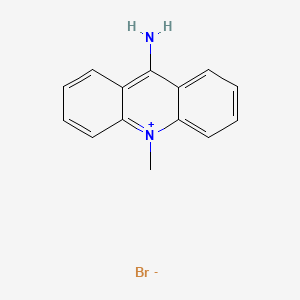![molecular formula C12H6Cl4N2O3 B13776467 Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- CAS No. 69868-17-3](/img/structure/B13776467.png)
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid is a complex organic compound that features both a tetrachlorinated benzoic acid moiety and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Chlorination of Benzoic Acid: The benzoic acid moiety is chlorinated using reagents like chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atoms at the 2, 3, 4, and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The tetrachlorinated benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
Monomethyl 2,3,5,6-tetrachloroterephthalate: This compound shares the tetrachlorinated benzoic acid moiety but lacks the imidazole ring.
2,3,4,5-tetrachlorobenzoic acid: Similar in structure but without the imidazole ring.
Imidazole derivatives: Compounds like 2-methylimidazole share the imidazole ring but lack the tetrachlorinated benzoic acid moiety.
Uniqueness
The uniqueness of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid lies in its combination of a highly substituted benzoic acid with an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
CAS 编号 |
69868-17-3 |
|---|---|
分子式 |
C12H6Cl4N2O3 |
分子量 |
368.0 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21) |
InChI 键 |
WHFCBWCUSWCPQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


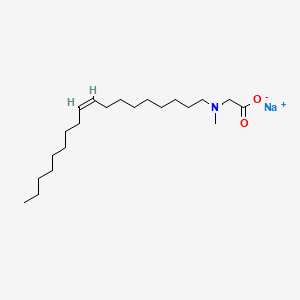
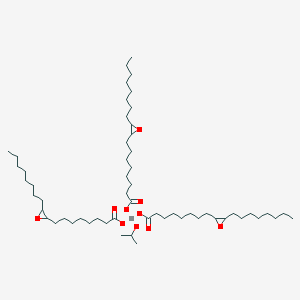
![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
